molecular formula C12H10N2Na2O14S2 B588106 Bis(sulfosuccinimidyl)succinate sodium salt CAS No. 215597-96-9

Bis(sulfosuccinimidyl)succinate sodium salt

Cat. No.: B588106
CAS No.: 215597-96-9
M. Wt: 516.312
InChI Key: KFMAZBCSVWSDIQ-UHFFFAOYSA-L
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Description

Bis(sulfosuccinimidyl)succinate sodium salt is a chemical compound widely used in biochemical research. It is known for its ability to act as a crosslinker, facilitating the formation of covalent bonds between molecules, particularly proteins. This compound is water-soluble, making it suitable for various aqueous applications, and is often utilized in studies involving protein-protein interactions, receptor-ligand interactions, and other molecular biology applications.

Scientific Research Applications

Bis(sulfosuccinimidyl)succinate sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex molecules and in the study of molecular interactions.

    Biology: It is employed in protein crosslinking studies to investigate protein-protein interactions and to stabilize protein complexes for structural analysis.

    Medicine: It is used in the development of diagnostic assays and in the study of disease mechanisms involving protein interactions.

    Industry: It is utilized in the production of bioconjugates and in the development of biosensors and other analytical tools.

Mechanism of Action

Target of Action

Bis(sulfosuccinimidyl)succinate sodium salt, also known as Butanedioic Acid 1,4-Bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) Ester Disodium Salt, is a homobifunctional crosslinker . Its primary targets are proteins , including antibodies, that contain primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide .

Mode of Action

This compound contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group .

Biochemical Pathways

The compound is used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . It can also be used to identify receptor-ligand interactions by chemical crosslinking . Furthermore, it can ‘fix’ protein interactions to allow identification of weak or transient protein interactions .

Pharmacokinetics

The compound is water-soluble , which means it can be dissolved in water and many commonly used buffers up to ∼100 mM . This avoids the use of organic solvents which may perturb protein structure . The compound is also membrane-impermeable, allowing for cell surface labeling .

Result of Action

The result of the compound’s action is the formation of stable amide bonds between proteins, including antibodies, that contain primary amines . This allows for the identification of protein interactions and receptor-ligand interactions .

Action Environment

The compound’s action is influenced by the pH of the environment, with optimal reactivity towards primary amines occurring at pH 7-9 . The compound is also influenced by the presence of water or buffers, as it is water-soluble .

Safety and Hazards

Bis(sulfosuccinimidyl)succinate sodium salt can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Biochemical Analysis

Biochemical Properties

Bis(sulfosuccinimidyl)succinate sodium salt contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .

Cellular Effects

The compound’s membrane-impermeable property allows for cell surface labeling . It can crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . This property of this compound enables the identification of receptor-ligand interactions by chemical crosslinking .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines . This reaction is facilitated by the NHS esters present in the compound, which react rapidly with any primary amine-containing molecule . This mechanism allows the compound to ‘fix’ protein interactions, enabling the identification of weak or transient protein interactions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended not to prepare stock solutions for storage .

Metabolic Pathways

Given its role as a crosslinker, it may interact with various enzymes and cofactors during the process of protein crosslinking .

Transport and Distribution

This compound is water-soluble , which facilitates its transport and distribution within cells and tissues. It is membrane-impermeable, which restricts its localization to the cell surface .

Subcellular Localization

Due to its membrane-impermeable nature, this compound is localized on the cell surface . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfosuccinimidyl)succinate sodium salt typically involves the reaction of succinic anhydride with N-hydroxysulfosuccinimide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of sodium ions. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(sulfosuccinimidyl)succinate sodium salt primarily undergoes substitution reactions, where the sulfosuccinimidyl groups react with primary amines to form stable amide bonds. This reaction is commonly used in crosslinking applications to link proteins or other molecules containing primary amines.

Common Reagents and Conditions

The reaction of this compound with primary amines typically occurs under mild conditions, with a pH range of 7-9 being optimal. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) to maintain the desired pH and to provide a suitable environment for the reaction.

Major Products Formed

The major products formed from the reaction of this compound with primary amines are stable amide bonds. These bonds link the target molecules, resulting in crosslinked complexes that can be analyzed for various biochemical properties.

Comparison with Similar Compounds

Bis(sulfosuccinimidyl)succinate sodium salt can be compared to other similar crosslinking agents, such as bis(sulfosuccinimidyl)suberate and disuccinimidyl suberate. While all these compounds function as crosslinkers, this compound is unique in its water solubility and its ability to form stable amide bonds under mild conditions. This makes it particularly suitable for applications in aqueous environments and for studies involving sensitive biomolecules.

List of Similar Compounds

  • Bis(sulfosuccinimidyl)suberate
  • Disuccinimidyl suberate
  • Bis(sulfosuccinimidyl)glutarate

These compounds share similar functional groups and mechanisms of action but differ in their solubility and spacer arm lengths, which can influence their suitability for specific applications.

Properties

IUPAC Name

disodium;1-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O14S2.2Na/c15-7-3-5(29(21,22)23)11(19)13(7)27-9(17)1-2-10(18)28-14-8(16)4-6(12(14)20)30(24,25)26;;/h5-6H,1-4H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMAZBCSVWSDIQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2Na2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747237
Record name Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215597-96-9
Record name Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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